molecular formula C8H6BF3KNO4 B8263547 Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate

Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate

Cat. No.: B8263547
M. Wt: 287.04 g/mol
InChI Key: PLUSOWPGFPDYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity patterns and stability. This compound is particularly notable for its application in various organic transformations, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate typically involves the reaction of 4-(methoxycarbonyl)-3-nitrophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is usually isolated by filtration and recrystallization to obtain a crystalline solid with a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions typically occur under mild conditions, often requiring a catalyst to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce amino derivatives. Substitution reactions often result in the formation of various substituted phenylborates .

Scientific Research Applications

Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-(methoxycarbonyl)-3-nitrophenyl)borate is unique due to its combination of a trifluoroborate group with a methoxycarbonyl and nitro substituent. This unique structure imparts distinct reactivity patterns, making it particularly useful in specific organic transformations that other similar compounds may not efficiently undergo .

Properties

IUPAC Name

potassium;trifluoro-(4-methoxycarbonyl-3-nitrophenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3NO4.K/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUSOWPGFPDYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3KNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.